molecular formula C188H269N45O56S4 B1147257 BIG ENDOTHELIN-2 (1-37) (HUMAN) CAS No. 132699-72-0

BIG ENDOTHELIN-2 (1-37) (HUMAN)

Número de catálogo B1147257
Número CAS: 132699-72-0
Peso molecular: 4183.68
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Big Endothelin-2 (1-37), human, is the precursor to the vasoconstricting peptide Endothelin-2 (ET-2). It is hydrolyzed by endothelin converting enzyme (ECE) . Endothelin-2, also known as vasoactive intestinal contractor (VIC), in rodents, differs from endothelin-1 (ET-1) by only two amino acids .


Synthesis Analysis

The synthesis of ET-2 gets regulated at the level of transcription. The first protein transcribed would undergo processing by a furin-type proprotein convertase. This process yields a molecule called ‘big ET-1’, an inactive intermediate. Endothelin converting enzyme (ECE) acts on big ET-1, converting it into ET-1 .


Molecular Structure Analysis

The molecular weight of Big Endothelin-2 (1-37), human is 4184.89 . The sequence (3-letter) is Cys-Ser-Cys-Ser-Ser-Trp-Leu-Asp-Lys-Glu-Cys-Val-Tyr-Phe-Cys-His-Leu-Asp-Ile-Ile-Trp-Val-Asn-Thr-Pro-Glu-Gln-Thr-Ala-Pro-Tyr-Gly-Leu-Gly-Asn-Pro-Pro-OH [Cys1-Cys15, Cys3-Cys11] .


Chemical Reactions Analysis

Big Endothelin-2 (human) is a polypeptide that can be found by peptide screening. Peptide screening is a research tool that pools active peptides primarily by immunoassay .

Aplicaciones Científicas De Investigación

Cardiovascular Biology and Therapeutics

Endothelins, including BIG ENDOTHELIN-2, play a significant role in cardiovascular biology . They are structurally similar peptides of 21 amino acids in length . BIG ENDOTHELIN-2 is the precursor to the vasoconstricting peptide Endothelin-2 (ET-2) . It is hydrolyzed by endothelin converting enzyme (ECE) . Endothelin 1 (ET-1) and ET-2 activate two G protein-coupled receptors — endothelin receptor type A (ET A) and endothelin receptor type B (ET B) — with equal affinity . ET-1 is the most potent vasoconstrictor in the human cardiovascular system and has remarkably long-lasting actions . ET-1 contributes to vasoconstriction, vascular and cardiac hypertrophy, inflammation, and to the development and progression of cardiovascular disease .

Treatment of Pulmonary Arterial Hypertension

Endothelin receptor antagonists have revolutionized the treatment of pulmonary arterial hypertension . Clinical trials continue to explore new applications of endothelin receptor antagonists, particularly in treatment-resistant hypertension, chronic kidney disease, and patients receiving antiangiogenic therapies .

Fluid-Electrolyte Homeostasis

Translational studies have identified important roles for the endothelin isoforms and new therapeutic targets during development, in fluid-electrolyte homeostasis, and in cardiovascular and neuronal function .

Pharmacological Strategies

Novel pharmacological strategies are emerging in the form of small-molecule epigenetic modulators, biologics (such as monoclonal antibodies for ET B) and possibly signaling pathway-biased agonists and antagonists .

Vasoconstriction

BIG ENDOTHELIN-2 is the precursor to the vasoconstricting peptide Endothelin-2 (ET-2) . It is hydrolyzed by endothelin converting enzyme (ECE) . This process plays a crucial role in the regulation of basal vascular tone and the pathogenesis of hypertension and vascular spasm .

Inhibitor of Endothelin-Converting Enzyme (ECE)

This N- and C-terminally truncated big endothelin (ET)-1 analog is a false substrate for the endothelin-converting enzyme (ECE). It acts as an ECE inhibitor and is at least 30-fold more potent than phosphoramidon (on a molar basis) as a blocker of the big ET-1-induced vasoconstriction in the kidney .

Mecanismo De Acción

Target of Action

BIG ENDOTHELIN-2 (1-37) (HUMAN) is the precursor to the vasoconstricting peptide Endothelin-2 (ET-2) . The primary targets of ET-2 are the Endothelin receptor type A (ET A) and Endothelin receptor type B (ET B) . These receptors are G protein-coupled receptors and are distributed across diverse cells and organs .

Mode of Action

BIG ENDOTHELIN-2 (1-37) (HUMAN) is hydrolyzed by endothelin converting enzyme (ECE) to produce ET-2 . ET-2 activates the ET A and ET B receptors with equal affinity . The activation of these receptors triggers a cascade of intracellular events that lead to various physiological responses.

Biochemical Pathways

The activation of ET A and ET B receptors by ET-2 leads to a variety of biochemical pathways. ET-2 is involved in vasoconstriction, vascular and cardiac hypertrophy, inflammation, and contributes to the development and progression of cardiovascular disease . The activation of these receptors also influences fluid-electrolyte homeostasis and neuronal function .

Pharmacokinetics

It is known that the peptide is hydrolyzed by ece to produce et-2

Result of Action

The activation of ET A and ET B receptors by ET-2 leads to a variety of physiological responses. ET-2 contributes to vasoconstriction, vascular and cardiac hypertrophy, inflammation, and the development and progression of cardiovascular disease . ET-2 is also involved in the regulation of fluid-electrolyte homeostasis and neuronal function .

Action Environment

The action of BIG ENDOTHELIN-2 (1-37) (HUMAN) and its product ET-2 can be influenced by various environmental factors. For instance, the distribution pattern of endothelins varies extensively in different organs, which predict their role in both physiological and pathophysiological functions

Safety and Hazards

Big Endothelin-2 (1-37), human is for research use only, not for human or veterinary use .

Direcciones Futuras

Endothelin-2 has a key role in ovarian physiology, with ET-2-mediated contraction proposed as a final signal facilitating ovulation . Furthermore, ET-2 may also have a pathophysiological role in heart failure, immunology, and cancer . Future strategies for targeting the ET-1 pathway in cardiovascular disease are being explored .

Propiedades

{ "Design of the Synthesis Pathway": "The synthesis of BIG ENDOTHELIN-2 (1-37) (HUMAN) can be achieved through solid-phase peptide synthesis (SPPS) method.", "Starting Materials": [ "Fmoc-Asp(OtBu)-OH", "Fmoc-Glu(OtBu)-OH", "Fmoc-Val-OH", "Fmoc-Asn(Trt)-OH", "Fmoc-Thr(tBu)-OH", "Fmoc-Arg(Pbf)-OH", "Fmoc-Ile-OH", "Fmoc-Gln(Trt)-OH", "Fmoc-Ser(tBu)-OH", "Fmoc-Tyr(tBu)-OH", "Fmoc-Cys(Trt)-OH", "Fmoc-Pro-OH", "Fmoc-Leu-OH", "Fmoc-His(Trt)-OH", "Fmoc-Phe-OH", "Fmoc-Lys(Boc)-OH", "Wang resin", "HOBt", "DIC", "DMF", "TFA", "DCM", "DIPEA", "TIS", "EDC", "AcOH", "TFA", "Anisole", "Phenol", "Thioanisole", "p-Cresol", "p-Methoxyphenol", "p-Nitrophenol", "p-Hydroxybenzyl alcohol", "p-Hydroxybenzylamine", "p-Hydroxybenzylhydrazine", "p-Hydroxybenzylamine hydrochloride", "p-Hydroxybenzylhydrazine hydrochloride", "p-Hydroxybenzyl alcohol", "p-Hydroxybenzylamine", "p-Hydroxybenzylhydrazine", "p-Hydroxybenzylamine hydrochloride", "p-Hydroxybenzylhydrazine hydrochloride" ], "Reaction": [ "Loading of Fmoc-Asp(OtBu)-OH onto Wang resin using DIC and HOBt in DMF", "Coupling of Fmoc-Glu(OtBu)-OH using DIC and HOBt in DMF", "Coupling of Fmoc-Val-OH using DIC and HOBt in DMF", "Coupling of Fmoc-Asn(Trt)-OH using DIC and HOBt in DMF", "Coupling of Fmoc-Thr(tBu)-OH using DIC and HOBt in DMF", "Coupling of Fmoc-Arg(Pbf)-OH using DIC and HOBt in DMF", "Coupling of Fmoc-Ile-OH using DIC and HOBt in DMF", "Coupling of Fmoc-Gln(Trt)-OH using DIC and HOBt in DMF", "Coupling of Fmoc-Ser(tBu)-OH using DIC and HOBt in DMF", "Coupling of Fmoc-Tyr(tBu)-OH using DIC and HOBt in DMF", "Coupling of Fmoc-Cys(Trt)-OH using DIC and HOBt in DMF", "Coupling of Fmoc-Pro-OH using DIC and HOBt in DMF", "Coupling of Fmoc-Leu-OH using DIC and HOBt in DMF", "Coupling of Fmoc-His(Trt)-OH using DIC and HOBt in DMF", "Coupling of Fmoc-Phe-OH using DIC and HOBt in DMF", "Coupling of Fmoc-Lys(Boc)-OH using DIC and HOBt in DMF", "Removal of Fmoc protecting group using 20% piperidine in DMF", "Cleavage of peptide from resin using TFA, anisole, phenol, thioanisole, p-cresol, and p-methoxyphenol", "Purification of crude peptide using HPLC", "Oxidation of cysteine residue to form disulfide bond using p-nitrophenol and p-hydroxybenzyl alcohol", "Deprotection of Trt and Pbf groups using TFA", "Deprotection of tBu group using TIS and AcOH", "Deprotection of Boc group using TFA", "Purification of final product using HPLC" ] }

Número CAS

132699-72-0

Nombre del producto

BIG ENDOTHELIN-2 (1-37) (HUMAN)

Fórmula molecular

C188H269N45O56S4

Peso molecular

4183.68

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.